molecular formula C22H18N4O B6070310 4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol

4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol

Cat. No.: B6070310
M. Wt: 354.4 g/mol
InChI Key: GWPLWEFRYKBBIT-OEAKJJBVSA-N
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Description

4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system, which is fused with a hydrazinylidene group and a phenol moiety. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or formic acid.

    Introduction of the Hydrazinylidene Group: The hydrazinylidene group is introduced by reacting the quinazoline core with hydrazine derivatives under controlled conditions.

    Attachment of the Phenol Moiety: The final step involves the condensation of the hydrazinylidene-quinazoline intermediate with a phenol derivative, such as 4-hydroxybenzaldehyde, under basic or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydrazine derivatives and reduced quinazoline compounds.

    Substitution: Various substituted quinazoline and phenol derivatives.

Scientific Research Applications

4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the phenol moiety can interact with reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-6-10-17(11-7-15)21-24-20-5-3-2-4-19(20)22(25-21)26-23-14-16-8-12-18(27)13-9-16/h2-14,27H,1H3,(H,24,25,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPLWEFRYKBBIT-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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